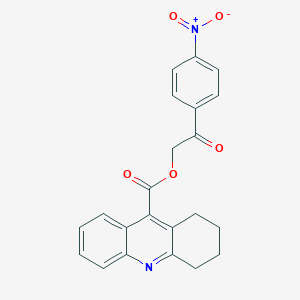

2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound that combines a nitrophenyl group with a tetrahydroacridine structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both nitrophenyl and tetrahydroacridine moieties suggests that it may exhibit unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Tetrahydroacridine Core: The tetrahydroacridine core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-aminobenzophenone and a suitable aldehyde under acidic conditions.

Introduction of the 4-Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where the aromatic ring is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.

Esterification: The final step involves the esterification of the carboxylate group with 2-(4-nitrophenyl)-2-oxoethyl chloride in the presence of a base like triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives or further oxidized products.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Oxidation: Nitro derivatives, quinones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

This compound may exhibit biological activity due to the presence of the tetrahydroacridine moiety, which is known for its potential as a cholinesterase inhibitor. This suggests possible applications in the development of treatments for neurodegenerative diseases such as Alzheimer’s.

Medicine

The nitrophenyl group can impart antimicrobial properties, making this compound a candidate for the development of new antibiotics or antifungal agents.

Industry

In materials science, this compound could be used in the development of novel polymers or as a precursor for dyes and pigments due to its aromatic structure.

Mecanismo De Acción

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate in biological systems likely involves the inhibition of enzymes such as cholinesterase. The tetrahydroacridine moiety can bind to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby enhancing cholinergic transmission. This mechanism is similar to that of other cholinesterase inhibitors used in the treatment of Alzheimer’s disease.

Comparación Con Compuestos Similares

Similar Compounds

Tacrine: A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Donepezil: Another cholinesterase inhibitor with a similar mechanism of action.

Galantamine: A natural product-based cholinesterase inhibitor.

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is unique due to the combination of the nitrophenyl and tetrahydroacridine moieties. This dual functionality may provide enhanced biological activity and the potential for diverse applications in various fields.

Actividad Biológica

The compound 2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a derivative belonging to the class of tetrahydroacridine compounds, which have garnered attention for their potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 342.35 g/mol

- SMILES Notation : CN1CCC2=C(C1=O)C(=CC=N2)C(=O)C(C=C(C)C(=O)O)C(=O)N(C)C(=O)C(C=C(C)C(=O)O)

Anticholinesterase Activity

Research indicates that derivatives of tetrahydroacridine exhibit significant anticholinesterase activity. For instance, studies have shown that compounds containing a 1,2,3-triazole ring enhance this activity compared to traditional inhibitors like galantamine. The incorporation of a 4-nitrophenyl group has been linked to improved binding affinity to acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease and other cognitive disorders .

Antimicrobial Properties

Recent investigations into the antimicrobial effects of tetrahydroacridine derivatives have demonstrated promising results against various bacterial strains. The mechanism involves the inhibition of key bacterial enzymes, which is crucial as antibiotic resistance becomes a growing concern globally. For example, one study highlighted the effectiveness of these compounds against resistant strains of Staphylococcus aureus and Escherichia coli .

Antithrombotic Effects

A notable study evaluated the antithrombotic properties of related compounds in a rat model. The results showed that derivatives similar to This compound significantly reduced thrombosis mass and platelet hyperaggregation. This dual action suggests potential use in managing thrombotic disorders alongside traditional anticoagulant therapies .

Case Study 1: Anticholinesterase Activity

In a comparative study involving various tetrahydroacridine derivatives, it was found that the compound exhibited an IC₅₀ value of 0.23 μM against AChE. This level of inhibition is comparable to donepezil (IC₅₀ = 0.12 μM), indicating its potential as a therapeutic agent for cognitive enhancement in Alzheimer's patients .

Case Study 2: Antimicrobial Efficacy

A series of synthesized tetrahydroacridine derivatives were tested for antimicrobial activity. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests its potential as a lead compound in antibiotic development .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5/c25-20(14-9-11-15(12-10-14)24(27)28)13-29-22(26)21-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)21/h1,3,5,7,9-12H,2,4,6,8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZGXISBMSXGSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.